N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide
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Overview
Description
N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide: is a chemical compound with the molecular formula C12H21N3O2 and a molecular weight of 239.31 g/mol . This compound is used in various research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide can be compared with other similar compounds, such as:
- N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxylate
- N-cyclohexyl-4-(hydroxyimino)piperidine-1-carbothioamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific functional groups, which confer distinct properties and applications .
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-cyclohexyl-4-hydroxyiminopiperidine-1-carboxamide |
InChI |
InChI=1S/C12H21N3O2/c16-12(13-10-4-2-1-3-5-10)15-8-6-11(14-17)7-9-15/h10,17H,1-9H2,(H,13,16) |
InChI Key |
FAHCQZISZXCQSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(=NO)CC2 |
Origin of Product |
United States |
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